

Unveiling the Off-Target Landscape of ACBI1: A Comparative Proteomic Guide

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Compound of Interest

Compound Name: ACBI1

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A detailed examination of the proteomic consequences of **ACBI1**, a potent degrader of the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, reveals a high degree of selectivity with minimal off-target effects. This guide provides a comparative analysis based on quantitative mass spectrometry data, offering researchers and drug development professionals a clear overview of **ACBI1**'s protein knockdown profile.

ACBI1 is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.^[1] Its primary targets are SMARCA2 and SMARCA4, key components of the BAF (SWI/SNF) chromatin remodeling complex.^{[2][3]} Additionally, **ACBI1** is known to degrade PBRM1, another member of the BAF complex.^{[1][2][3][4][5]} Understanding the broader effects of such compounds on the cellular proteome is critical for assessing their therapeutic potential and anticipating potential toxicities.

Comparative Proteomic Analysis

To assess the selectivity of **ACBI1**, whole-cell proteomic analyses have been conducted using techniques such as multiplexed isobaric tagging mass spectrometry.^{[1][2][3]} These studies compare the proteome of cells treated with **ACBI1** to those treated with a negative control, **cis-ACBI1**. **cis-ACBI1** is a stereoisomer that does not bind to VHL and is therefore incapable of inducing protein degradation, allowing for the differentiation of effects stemming from target engagement versus target degradation.^{[1][4]}

In a study using the MV-4-11 leukemia cell line, treatment with 333 nM of **ACBI1** for 8 hours resulted in the significant knockdown of SMARCA2, SMARCA4, and PBRM1.^[4] Out of 6,586

quantified proteins, these three were the only ones to be significantly degraded, demonstrating the exquisite selectivity of **ACBI1**.^{[1][2][3]} Notably, the levels of other BAF subunits, such as BCL7A and ACTL6A, remained unchanged, suggesting that the degradation effect is specific to the targeted bromodomains.^{[1][2][3]}

The table below summarizes the key findings from a representative quantitative proteomic experiment.

| Protein | Function | Fold Change (ACBI1 vs. Control) | p-value | Selectivity Status |
|---------------------------------------------|------------------------|---------------------------------------|---------|-----------------------|
| SMARCA2 | BAF complex ATPase | Significantly Decreased | < 0.05 | On-Target |
| SMARCA4 | BAF complex ATPase | Significantly Decreased | < 0.05 | On-Target |
| PBRM1 | BAF complex subunit | Significantly Decreased | < 0.05 | On-Target |
| Other Proteins (6,583 quantified) | Various | No Significant Change | > 0.05 | High Selectivity |

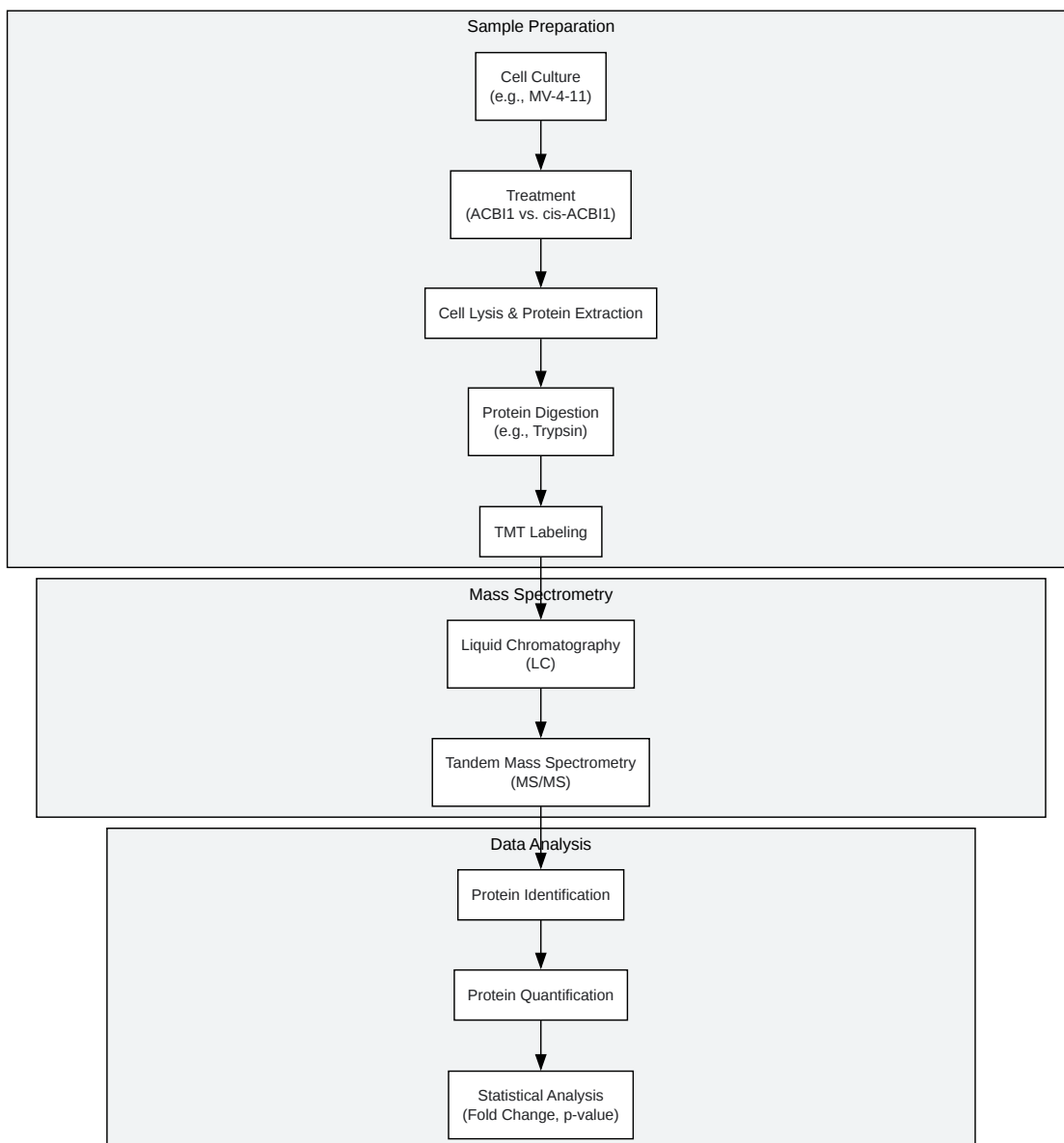
This table represents a summary of findings from proteomic studies. Actual fold changes and p-values may vary based on experimental conditions.^{[1][2][3][4]}

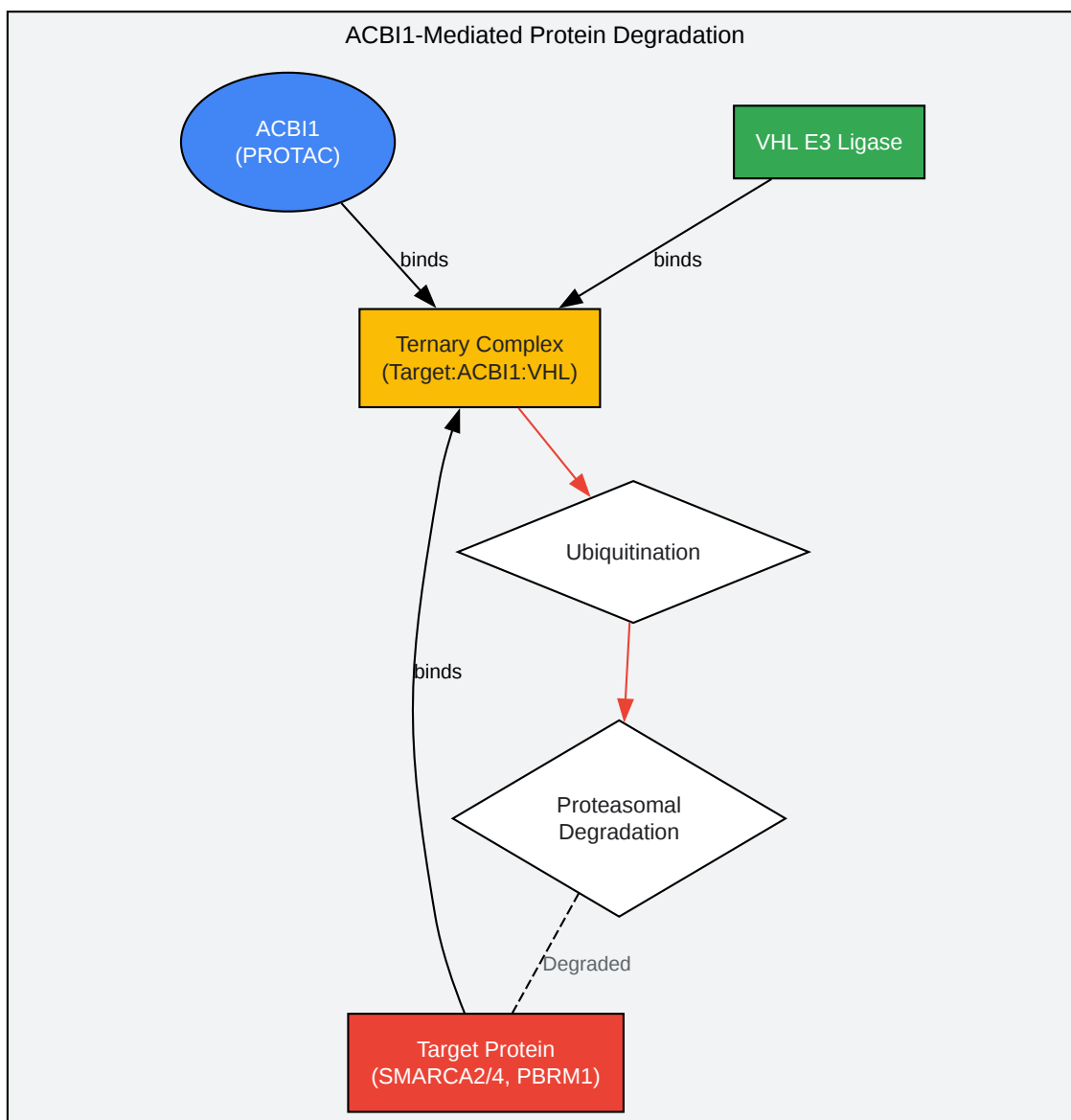
While whole-cell proteomics confirms high selectivity, immunoprecipitation-mass spectrometry (IP-MS) experiments have shown that the degradation of the core ATPase subunits can lead to the dissociation of other interacting proteins from the BAF complex.^[4] Subunits including ACTB, ACTL6A, BCL7A, and PHF10 were found to be co-depleted from immunopurified complexes, likely due to the loss of their interaction partners SMARCA2, SMARCA4, and PBRM1.^[4]

Experimental Protocols and Workflows

The following section details the typical methodologies employed in the proteomic analysis of **ACBI1** off-targets.

Proteomic Analysis Workflow





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